1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-(methoxymethyl)piperidine
Description
The compound "1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-(methoxymethyl)piperidine" represents a complex molecule characterized by a multi-ring structure involving benzofuran, benzyl, pyrazol, and piperidine groups
Properties
IUPAC Name |
1-[[3-(1-benzofuran-2-yl)-1-benzylpyrazol-4-yl]methyl]-4-(methoxymethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-30-19-21-11-13-28(14-12-21)17-23-18-29(16-20-7-3-2-4-8-20)27-26(23)25-15-22-9-5-6-10-24(22)31-25/h2-10,15,18,21H,11-14,16-17,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVMTXGLVWUGGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)CC2=CN(N=C2C3=CC4=CC=CC=C4O3)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of this compound involves multiple steps, each with its own reaction conditions. A common synthetic route starts with the preparation of the benzofuran moiety, followed by the construction of the benzyl-pyrazol framework. The final step involves coupling these intermediates with methoxymethylpiperidine under specific reaction conditions, which might include catalysts, solvents, and temperature controls.
Industrial Production Methods Industrial synthesis methods scale up these laboratory procedures, often optimizing reaction conditions for higher yields and purity. This might involve advanced techniques such as continuous flow reactors and the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions It Undergoes This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions Reagents such as hydrogen peroxide or peracids might be used for oxidation, while sodium borohydride or hydrogen gas could be employed for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the functional groups present.
Major Products Formed The major products formed from these reactions will depend on the specific reaction type. Oxidation might yield hydroxylated derivatives, reduction could lead to alcohols or amines, and substitution might introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology Biologically, it might be used as a probe to study specific enzyme functions or metabolic pathways due to its structural complexity.
Medicine
Industry Industrially, this compound could be used in the manufacture of specialized materials or chemicals, given its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects will largely depend on the biological or chemical context. In a biological setting, it might interact with molecular targets such as enzymes or receptors, leading to a series of downstream effects. The pathways involved could include signal transduction cascades or metabolic processes, depending on the specific activity of the compound.
Comparison with Similar Compounds
Uniqueness Compared to similar compounds, the structure of "1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-(methoxymethyl)piperidine" offers a unique combination of functional groups and ring systems that can result in distinctive chemical and biological properties.
List of Similar Compounds Similar compounds might include other benzofuran derivatives, pyrazol derivatives, and piperidine derivatives, each with their own specific functionalities and applications.
This compound stands as an intriguing subject for research and application across multiple scientific disciplines. Its unique structure and versatile reactivity make it a valuable asset in both academic and industrial settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
